4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2OS |
|---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
4-[4-(thiophen-2-ylmethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C14H12N2OS/c1-2-14(18-7-1)10-17-13-5-3-11(4-6-13)12-8-15-16-9-12/h1-9H,10H2,(H,15,16) |
InChI Key |
IIFDPOVKEYTADO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)COC2=CC=C(C=C2)C3=CNN=C3 |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation via Enaminone Intermediates
A robust approach involves multi-component reactions (MCRs) leveraging enaminones as key intermediates. Source details a three-component system using enaminones, aldehydes, and hydrazine derivatives. For 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole, the protocol adapts as follows:
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Synthesis of Enaminone Precursor :
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Cyclization with Hydrazine :
Key Data :
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Characterization :
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Source highlights palladium-mediated cross-coupling for introducing aryl groups to pyrazole scaffolds. This method is ideal for attaching the thiophen-2-ylmethoxy substituent post-cyclization:
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Preparation of Triflate Intermediate :
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Coupling with Thiophene Boronic Acid :
Optimization Insights :
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Solvent : 1,4-Dioxane outperforms THF or DMF in minimizing side reactions .
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Yield : 58% after column chromatography (hexane/ethyl acetate, 4:1) .
Microwave-Assisted Cyclocondensation
Microwave irradiation significantly accelerates pyrazole formation. Source reports:
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Reagent Mix :
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Combine ethyl 3-(4-(thiophen-2-ylmethoxy)phenyl)-3-oxopropanoate (1 equiv), hydrazine hydrate (1.5 equiv), and acetic acid (2 drops) in ethanol.
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Microwave Conditions :
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Irradiate at 150°C for 10 minutes (300 W).
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Advantages :
Solid-Phase Synthesis on Wang Resin
For high-throughput applications, solid-phase synthesis offers advantages:
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Resin Functionalization :
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Etherification :
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Cleavage :
Performance Metrics :
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-rich pyrazole ring facilitates nucleophilic substitutions at C-3 and C-5 positions. Key reactions include:
Example: Reaction with thiosemicarbazide in alcoholic KOH produces carbothioamides via ring closure, confirmed by ¹³C NMR (δ 143.3 ppm for C-S bond) .
Cross-Coupling Reactions
The thiophene moiety participates in transition-metal-catalyzed couplings:
C–N Cross-Coupling
| Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Cu(OTf)₂, aerobic | Alkenyl hydrazones | N-1/C-3 functionalized pyrazoles | 85% | |
| FeCl₂·H₂O, acetonitrile | Isoxazole intermediates | Aziridine-pyrazole hybrids | 89% |
Mechanism: FeCl₂ mediates isoxazole ring opening, forming a nitrene complex that undergoes 1,5-cyclization to yield pyrazoles .
Cycloaddition and Annulation
The compound serves as a precursor in 3+2 annulations:
Notable example: Annulation with chalcone 3a under acidic reflux produces hybrid 5a , showing DPPH radical scavenging activity (IC₅₀ = 12.4 µg/mL) .
Electrophilic Aromatic Substitution
The phenyl group undergoes electrophilic substitutions:
| Reaction | Reagents | Position Modified | Outcome | Source |
|---|---|---|---|---|
| Sulfenylation | Arylsulfonyl hydrazides | C-4 | 1-SO₂Ar/1H-pyrazole selectivity | |
| Methoxylation | Dimethyloxalate, KOH/MeOH | C-3 | Methoxy-functionalized pyrazoles |
Mechanistic insight: NIS promotes sulfenylation via sequential cyclization and disulfide intermediate formation .
Oxidation
| Oxidizing Agent | Product | Application | Source |
|---|---|---|---|
| DMSO/I₂ | 3,5-Diarylpyrazoles | Antimicrobial scaffolds | |
| H₂O₂, Fe²⁺ | Pyrazole N-oxides | Anticancer agents |
Example: DMSO/I₂ system oxidizes hydrazones to 3,5-diphenylpyrazoles (83% yield, confirmed by HRMS ).
Anticancer Mechanism
Pyrazole 2 (derived from 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole) inhibits EGFR with binding energy −8.8 kcal/mol, validated by molecular docking .
Antimicrobial Action
Hybrid 7b (thiophene-pyrazole derivative) exhibits bactericidal activity at 0.25 µg/mL via DNA gyrase inhibition (IC₅₀ = 12.27 µM) .
Stereochemical Transformations
| Process | Conditions | Outcome | Source |
|---|---|---|---|
| Aziridine formation | FeCl₂, dry CH₃CN | Diastereomeric pyrazoles (88a–h) | |
| Tautomerization | Acidic/neutral media | 1H/2H-pyrazole equilibrium |
Key data: FeCl₂-mediated aziridine intermediates yield pyrazoles with 89% enantiomeric excess .
Scientific Research Applications
Anticancer Properties
Research has shown that 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole exhibits significant anticancer activity. Studies indicate that it can inhibit the proliferation of various cancer cell lines, including human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. Molecular docking studies suggest that the compound interacts effectively with targets involved in cancer progression, such as dihydrofolate reductase .
Anti-inflammatory Effects
The compound has demonstrated promising anti-inflammatory properties. In vivo studies have shown that it can reduce inflammation in models of carrageenan-induced edema, exhibiting activity comparable to established anti-inflammatory drugs like celecoxib . The mechanism of action appears to involve selective inhibition of cyclooxygenase enzymes, which are critical mediators of inflammation.
Antimicrobial Activity
This compound also exhibits antimicrobial properties against various bacterial strains. The compound has been tested for its efficacy against pathogens responsible for infections, showing potential as a lead compound in the development of new antimicrobial agents .
Case Studies and Research Findings
Numerous studies have documented the synthesis and biological evaluation of pyrazole derivatives, including this compound:
- Anticancer Study : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, revealing an IC50 value comparable to standard chemotherapeutic agents .
- Anti-inflammatory Research : Another investigation focused on its anti-inflammatory properties through various in vivo models, demonstrating significant reductions in edema and inflammatory markers .
- Antimicrobial Evaluation : The antimicrobial efficacy was assessed against clinical isolates, showing promising results that warrant further exploration for potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with specific receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
- 4-(4-Chlorophenyl)-1-methyl-3-(4-((2-methylbenzyl)oxy)phenyl)-1H-pyrazole (Compound 72, ) Substituents: Chlorophenyl (electron-withdrawing), 2-methylbenzyloxy (bulky alkoxy), and methyl groups. Key Differences: The chloro and methyl groups increase steric hindrance and alter electron density compared to the thiophene-based methoxy group in the target compound. These modifications may reduce solubility but enhance binding to hydrophobic enzyme pockets.
5-(4-Fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole ()
- Substituents : Fluorophenyl (electron-withdrawing), thiazole (planar heterocycle), and propynyloxy (reactive alkyne).
- Key Differences : The dihydro-pyrazole core and thiazole ring introduce conformational rigidity, while the propynyloxy group allows further functionalization. The thiophene in the target compound may offer better metabolic stability than the propynyloxy group.
- Structural Insight : Crystallizes in space group P21/c with distinct intermolecular contacts, suggesting stable packing for material science applications .
1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde ()
- Substituents : Thiophen-2-yl (directly linked to pyrazole) and aldehyde (reactive site).
- Key Differences : The absence of a methoxy linker and the presence of an aldehyde group make this compound more electrophilic, suitable for condensation reactions in synthesis.
Physicochemical and Crystallographic Properties
- Solubility : Thiophene-containing compounds (e.g., ) generally exhibit higher lipophilicity (logP) than chlorophenyl or fluorophenyl analogs, influencing bioavailability.
- Crystal Packing : Compounds like those in form stable crystals via hydrogen bonding and π-stacking, whereas bulky substituents (e.g., 2-methylbenzyloxy in ) may disrupt packing, reducing crystallinity .
Biological Activity
The compound 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
The biological activity of pyrazole derivatives, including this compound, has been extensively studied. Key areas of interest include:
- Antinociceptive Activity : Pyrazole derivatives have shown significant antinociceptive effects, potentially through interactions with opioid receptors and ion channels involved in pain modulation. For instance, studies indicate that specific substitutions on the pyrazole ring can enhance analgesic efficacy by optimizing receptor interactions .
- Anti-inflammatory Effects : Compounds within this class often exhibit anti-inflammatory properties. Research indicates that this compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating a mechanism similar to established anti-inflammatory drugs .
- Antimicrobial Activity : Recent studies have highlighted the antimicrobial potential of pyrazole derivatives against various bacterial strains. The compound has been shown to possess significant inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its utility as an antibacterial agent .
The mechanisms underlying the biological activities of this compound can be summarized as follows:
- Enzyme Inhibition : This compound may act as an inhibitor of key metabolic enzymes relevant to various diseases. For instance, inhibition of acetylcholinesterase (AChE) has been noted, which is crucial for conditions like Alzheimer’s disease .
- Receptor Modulation : The interaction with opioid receptors and other ion channels (e.g., TRPV-1) suggests that this compound can modulate nociceptive pathways effectively .
Case Studies and Experimental Findings
Several studies have provided insights into the biological activities of pyrazole derivatives:
- Antinociceptive Study : In a controlled experiment, this compound was evaluated for its pain-relieving properties using animal models. Results indicated a dose-dependent reduction in pain response comparable to standard analgesics .
- Anti-inflammatory Activity Assessment : A series of experiments demonstrated that the compound significantly reduced inflammation markers in vitro and in vivo models, supporting its potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited minimum inhibitory concentrations (MIC) against multiple bacterial strains, outperforming traditional antibiotics in some cases .
Summary Table of Biological Activities
Q & A
Q. What synthetic strategies are commonly employed to prepare 4-(4-(Thiophen-2-ylmethoxy)phenyl)-1H-pyrazole derivatives, and how do reaction conditions influence yield?
The synthesis often involves cyclocondensation or coupling reactions. For example, copper-catalyzed click chemistry (e.g., Huisgen cycloaddition) is used to link thiophene-methoxy-phenyl moieties to pyrazole cores. In a representative protocol, 3-nitrosopyrazole precursors react with alkynes (e.g., 1-ethynyl-4-methoxyphenyl) in THF/water under mild conditions (50°C, 16 hours) with CuSO₄/Na-ascorbate catalysis, yielding triazole-pyrazole hybrids in ~60% yield after column chromatography . Solvent polarity and temperature critically affect regioselectivity and purity. For instance, ethyl acetate/petroleum ether gradients (e.g., 1:1 to 9:1) are effective for isolating pyrazole derivatives with >80% yields .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR verify substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm and pyrazole C=O signals at ~160 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving disorder in pyrazole rings and quantifying dihedral angles (e.g., 19.59° between thiophene and benzene planes) .
- Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peaks matching theoretical values within ±0.5 Da) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Docking studies (e.g., AutoDock Vina) predict binding modes to targets like COX-2 or carbonic anhydrase. For example, trifluoromethyl groups at pyrazole C3 enhance hydrophobic interactions in COX-2’s active site, as seen in celecoxib analogs . Molecular dynamics simulations further assess stability of ligand-receptor complexes, identifying substituents (e.g., electron-withdrawing groups on phenyl rings) that improve binding free energies .
Q. What experimental approaches resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or enzyme inhibition assays often arise from assay conditions (e.g., bacterial strain variability, substrate concentrations). A systematic approach includes:
- Dose-response curves : Determine IC₅₀/EC₅₀ values under standardized protocols (e.g., microdilution for antibacterial studies) .
- Kinetic assays : Measure time-dependent inhibition (e.g., COX-2 vs. COX-1 selectivity ratios) to validate target specificity .
- Metabolic stability tests : LC-MS/MS tracks compound degradation in liver microsomes, ruling out false negatives due to rapid metabolism .
Q. How do crystal packing and intermolecular interactions influence the physicochemical properties of this compound?
X-ray structures reveal π-π stacking between thiophene and pyrazole rings (3.5–4.0 Å distances) and hydrogen bonds (e.g., N–H···O) that stabilize the lattice . These interactions correlate with solubility: derivatives with polar substituents (e.g., -SO₂NH₂) exhibit lower logP values but higher aqueous solubility, critical for bioavailability .
Q. What strategies optimize regioselectivity in pyrazole functionalization?
Regioselectivity is controlled by:
- Directing groups : Electron-donating groups (e.g., -OCH₃) at the para position direct electrophilic substitution to pyrazole C4 .
- Metal catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) selectively modify aryl halides at pyrazole C1 or C5 .
- Thermodynamic vs. kinetic control : High-temperature reactions favor more stable regioisomers (e.g., 1,3,5-trisubstituted pyrazoles) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
